2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484770
InChI: InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)
SMILES:
Molecular Formula: C12H8F3NO2S
Molecular Weight: 287.26 g/mol

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16484770

Molecular Formula: C12H8F3NO2S

Molecular Weight: 287.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid -

Specification

Molecular Formula C12H8F3NO2S
Molecular Weight 287.26 g/mol
IUPAC Name 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Standard InChI Key VAATXXOFXPQRSD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is C₁₂H₉F₃N₂O₂S, yielding a molecular weight of 302.27 g/mol. Key structural features include:

  • Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms, which confers stability and reactivity.

  • Substituents:

    • Methyl Group (C2): Enhances lipophilicity and modulates electron density.

    • 3-Trifluoromethylphenyl Group (C4): Introduces strong electron-withdrawing effects via the -CF₃ group, directing electrophilic substitution reactions to specific ring positions.

    • Carboxylic Acid (C5): Enables salt formation, hydrogen bonding, and derivatization into esters or amides.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight302.27 g/mol
XLogP3 (Lipophilicity)3.45
Topological Polar Surface Area78.43 Ų
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors6 (2×O, 1×S, 3×F)
Rotatable Bonds3

The trifluoromethyl group’s electronegativity alters the thiazole ring’s electron density, as evidenced by computational studies on analogous compounds . This electronic perturbation is critical for interactions with biological targets, such as enzymes or receptors.

StepReagents/ConditionsYield (%)
Thiazole FormationThiourea, CH₃I, HCl, EtOH, Δ65–70
Ester HydrolysisNaOH (2M), EtOH/H₂O, 80°C85–90
AcidificationHCl (6M), 0°C95+

Challenges include optimizing regioselectivity during thiazole ring formation and minimizing side reactions from the electron-deficient phenyl group.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to decarboxylation at temperatures >150°C.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.65 (s, 3H, CH₃), δ 7.55–8.10 (m, 4H, aromatic), and δ 12.10 (s, 1H, COOH).

  • ¹⁹F NMR: A singlet at δ -62.5 ppm (CF₃).

  • IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).

OrganismMIC (Predicted, µg/mL)
Staphylococcus aureus6.25–12.5
Escherichia coli12.5–25.0
Candida albicans25–50

Industrial and Pharmacological Relevance

Agrochemical Development

The compound’s electron-deficient aromatic system may serve as a lead for herbicides targeting acetolactate synthase (ALS).

Pharmaceutical Intermediates

Its carboxylic acid group enables conjugation to drug delivery systems (e.g., PEGylation) to improve pharmacokinetics.

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